

A Comparative Guide to CysOx2 Fluorescence for Detecting Protein Sulfenic Acid

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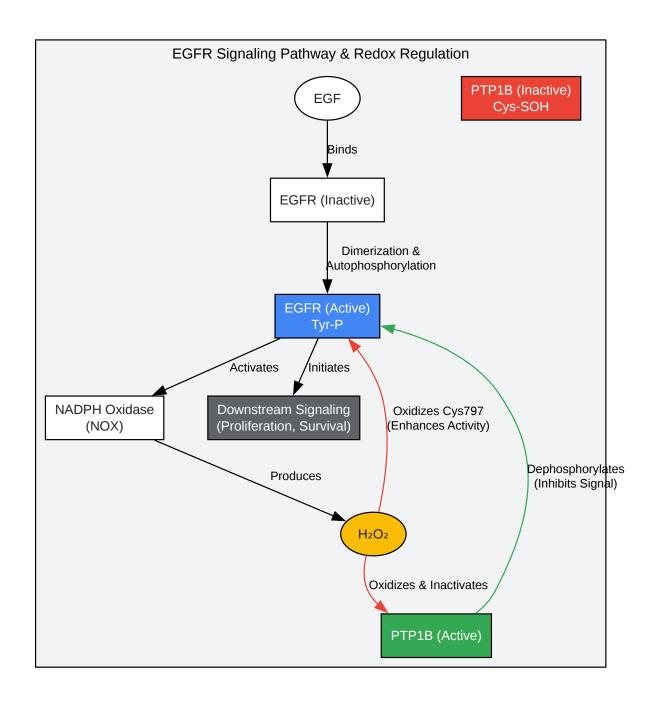
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **CysOx2** and Alternative Protein Oxidation Detection Methods

The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification in cellular signaling and redox homeostasis.[1][2] Accurate detection of this transient species is paramount for understanding its role in health and disease. This guide provides a detailed comparison of **CysOx2**, a fluorogenic probe for sulfenic acid, with other established methods, supported by experimental data and detailed protocols.

Mechanism of CysOx2 Action

CysOx2 is a cell-permeable, reaction-based fluorogenic probe designed for the specific detection of sulfenic acid in living cells. Its core structure is based on the phenaline-1,3-dione scaffold.[3] In its native state, **CysOx2** is non-fluorescent. Upon reaction with the electrophilic sulfur of a protein sulfenic acid, the probe undergoes a structural rearrangement that results in a "turn-on" fluorescence signal, making it a powerful tool for real-time analysis.





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References

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